molecular formula C17H19NO3 B8543252 Hymorphan (Salt/Mix)

Hymorphan (Salt/Mix)

Cat. No.: B8543252
M. Wt: 285.34 g/mol
InChI Key: WVLOADHCBXTIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymorphan is a brand name for hydromorphone, a semi-synthetic opioid derived from morphine through hydrogenation, first patented in 1923 and introduced clinically in 1926 under the name Dilaudid . As a potent μ-opioid receptor agonist, it is primarily used for managing severe pain, such as in cancer or post-surgical settings. Hydromorphone is formulated as a salt (e.g., hydromorphone hydrochloride) or in combination with other excipients (Mix) to optimize bioavailability, stability, and controlled release . Its pharmacological profile includes rapid onset (2–3 hours half-life) and high potency, approximately 5–7 times stronger than morphine by weight, with comparable side effects like nausea, respiratory depression, and constipation .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3

InChI Key

WVLOADHCBXTIJK-UHFFFAOYSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4

Origin of Product

United States

Comparison with Similar Compounds

Hydromorphone vs. Morphine

Parameter Hydromorphone (Hymorphan) Morphine
Relative Potency 5–7× morphine 1× (baseline)
Bioavailability 50–62% (oral) 20–30% (oral)
Half-Life 2–3 hours 2–3 hours
Metabolism Hepatic (glucuronidation) Hepatic (glucuronidation)
Common Side Effects Nausea, dizziness, sedation Similar, but less potent

Key Findings :

  • Hydromorphone’s enhanced potency allows lower dosing for equivalent analgesia, reducing volume-related side effects (e.g., injection site irritation) .
  • Analytical studies (e.g., Supplementary Table 3 in ) validate its superior solubility in aqueous formulations compared to morphine sulfate, enhancing intravenous use.

Hydromorphone vs. Oxycodone

Parameter Hydromorphone (Hymorphan) Oxycodone
Relative Potency 5× morphine (~1.5× oxycodone) 1.5–2× morphine
Bioavailability 50–62% (oral) 60–87% (oral)
Half-Life 2–3 hours 3–4 hours
Metabolism CYP3A4 (minor) CYP3A4/CYP2D6 (major)
Abuse Potential High High (increased oral misuse)

Key Findings :

  • Oxycodone’s prolonged half-life and higher oral bioavailability make it preferable for chronic pain, whereas hydromorphone is favored in acute settings due to rapid titration .
  • Studies cited in highlight oxycodone’s greater CYP450 metabolic variability, increasing drug-interaction risks compared to hydromorphone’s simpler glucuronidation pathway.

Hydromorphone vs. Fentanyl

Parameter Hydromorphone (Hymorphan) Fentanyl
Relative Potency 1× (baseline for opioids) 80–100× morphine
Onset of Action 15–30 min (IV) 1–3 min (IV)
Duration 2–4 hours 30–60 min
Formulations Oral, IV, rectal Transdermal, IV, lozenge

Key Findings :

  • Fentanyl’s extreme potency and rapid onset suit intraoperative or breakthrough pain, while hydromorphone balances efficacy with safer titration in non-critical care .
  • Supplementary Table 6 in notes fentanyl’s lipophilicity complicates reversal with naloxone compared to hydromorphone.

Analytical and Clinical Considerations

  • Substance Identification : Advanced techniques (e.g., GC-MS, HPLC) from and differentiate hydromorphone from analogs by molecular weight, fragmentation patterns, and retention times.
  • Safety Profile : Hydromorphone’s narrower therapeutic index than morphine necessitates careful dosing, as emphasized in regulatory guidance .

Q & A

How can the FINER criteria improve Hymorphan research questions?

  • Methodological Guidance:
  • Ensure questions are Feasible (e.g., access to validated Hymorphan analogs), Interesting (address knowledge gaps in opioid pharmacology), Novel (e.g., unexplored drug-drug interactions), Ethical (IRB-approved protocols), and Relevant (align with public health priorities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymorphan (Salt/Mix)
Reactant of Route 2
Hymorphan (Salt/Mix)

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